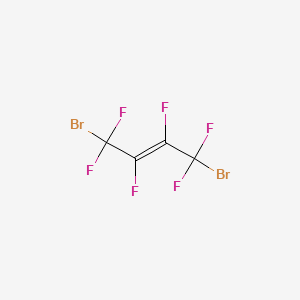

1,4-Dibromohexafluoro-2-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJHSJLEJXRSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)Br)F)(C(F)(F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397523 | |

| Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.84 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-87-2 | |

| Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dibromo-1,1,2,3,4,4-hexafluoro-2-butene: Structure, Synthesis, and Synthetic Potential

This guide provides a comprehensive technical overview of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene, a highly functionalized fluorinated building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, stereochemistry, synthesis, spectroscopic characterization, and reactivity. The goal is to provide a foundational understanding of this versatile reagent and to illuminate its potential in the synthesis of complex fluorinated molecules.

Introduction: The Strategic Value of Fluorinated Butene Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Fluorinated building blocks are therefore of immense value in the construction of novel therapeutics.[2] Among these, 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene stands out as a bifunctional electrophile, presenting a unique combination of a central, electron-deficient double bond and two reactive allylic bromide moieties. This arrangement provides a versatile platform for a range of chemical transformations, including nucleophilic substitutions and cycloaddition reactions, making it a potentially valuable intermediate in the synthesis of novel fluorinated compounds.[5]

Molecular Structure and Stereoisomerism

The core of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene is a four-carbon chain with a central double bond. The molecule is symmetrically substituted with a dibromodifluoromethyl group at each terminus. The presence of the C2-C3 double bond introduces the possibility of geometric isomerism, resulting in two distinct stereoisomers: (E)- and (Z)-1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene.

The (Z)-isomer has the two bromine atoms on the same side of the double bond, while the (E)-isomer has them on opposite sides. This stereochemical difference is critical as it influences the molecule's physical properties and its reactivity in stereospecific reactions.

Synthesis and Isolation

The primary route to 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene is through the electrophilic addition of bromine to hexafluoro-1,3-butadiene.[6] This reaction is typically performed at low temperatures in a suitable solvent, such as dichloromethane, to control the exothermicity and minimize side reactions.

Experimental Protocol: Synthesis of 1,4-Dibromo-1,1,2,3,4,4-hexafluoro-2-butene

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer is charged with a solution of hexafluoro-1,3-butadiene in dichloromethane. The flask is cooled to a low temperature (e.g., -20 °C to 0 °C) using a cooling bath.

-

Bromine Addition: A solution of bromine in dichloromethane is added dropwise to the stirred solution of the diene. The rate of addition is controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color.

-

Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude product.

-

Purification and Isomer Separation: The crude product, which is often a mixture of the (E) and (Z) isomers, can be purified by vacuum distillation. The separation of the individual stereoisomers can be challenging and may require fractional distillation or preparative chromatography.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for (E)- and (Z)-1,4-Dibromo-1,1,2,3,4,4-hexafluoro-2-butene

| Technique | Isomer | Predicted Observations |

| ¹H NMR | (E) & (Z) | No signals expected due to the absence of hydrogen atoms. |

| ¹³C NMR | (E) & (Z) | Two distinct signals are expected due to molecular symmetry: one for the sp² carbons of the double bond (C2 and C3) and one for the sp³ carbons of the bromodifluoromethyl groups (C1 and C4). The chemical shifts will be significantly influenced by the attached fluorine and bromine atoms, with the olefinic carbons appearing further downfield.[9] |

| ¹⁹F NMR | (E) | Two signals are expected. A key diagnostic feature for the (E)-isomer in analogous compounds is a discernible through-space coupling constant (e.g., ⁵JFF) between the fluorine atoms on C1 and C4, which are on opposite sides of the double bond but can interact. This coupling is typically in the range of 11-13 Hz.[7] |

| (Z) | Two signals are expected. For the (Z)-isomer, the corresponding ⁵JFF coupling constant is expected to be very small or approximately 0 Hz due to the greater distance between the fluorine atoms on the same side of the double bond.[7] | |

| Mass Spec (EI) | (E) & (Z) | The mass spectrum is expected to show the molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms. Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) and a bromodifluoromethyl radical ([-CBrF₂]⁺). |

| IR Spectroscopy | (E) & (Z) | A characteristic absorption band for the C=C double bond stretch is expected in the region of 1650-1700 cm⁻¹. Strong C-F stretching absorptions will be prominent, typically in the 1100-1300 cm⁻¹ range. |

The most definitive method for assigning the stereochemistry of the isomers is through ¹⁹F NMR spectroscopy. The magnitude of the long-range fluorine-fluorine coupling constant across the double bond serves as a reliable indicator of the relative positions of the terminal bromodifluoromethyl groups.[7]

Reactivity and Synthetic Applications

The chemical behavior of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene is dominated by the electrophilic nature of the carbon-bromine bonds. It readily participates in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This class of compounds is known to react with various nucleophiles, including alkoxides, phenoxides, and amines.[6] The reaction often proceeds via an SN2' mechanism, involving an allylic rearrangement. This is a crucial aspect of its reactivity, as it allows for the introduction of functionality at the C2 or C3 position, rather than at the terminal carbons.

For instance, reaction with sodium methoxide leads to the formation of a 3-methoxy-4-bromo-hexafluoro-1-butene derivative, not the direct substitution product.[6] This reactivity pattern opens avenues for the synthesis of complex, highly functionalized fluorinated alkenes.

Potential in Heterocyclic Synthesis

The bifunctional nature of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene makes it an attractive precursor for the synthesis of fluorinated heterocyclic compounds. By reacting with dinucleophiles, it can undergo cyclization to form a variety of ring systems. For example, reaction with a diamine or a dithiol could potentially lead to the formation of seven-membered fluorinated heterocycles, which are of interest in medicinal chemistry.[1] The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the molecule towards nucleophilic attack, facilitating such cyclization reactions.[5]

Role in Drug Development

While direct applications of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene in drug development are not extensively documented, its potential as a versatile building block is significant. The ability to introduce a fluorinated four-carbon unit with reactive handles at both ends allows for its incorporation into larger, more complex molecules.[2] The resulting fluorinated compounds could exhibit improved pharmacokinetic profiles due to the presence of fluorine.[3][4] For example, it could be used to synthesize fluorinated analogs of known bioactive molecules to enhance their metabolic stability or binding affinity.

Conclusion and Future Outlook

1,4-Dibromo-1,1,2,3,4,4-hexafluoro-2-butene is a highly functionalized and reactive intermediate with considerable potential in synthetic organic and medicinal chemistry. Its synthesis from hexafluoro-1,3-butadiene provides access to both (E) and (Z) stereoisomers, which can be distinguished primarily by ¹⁹F NMR spectroscopy. The molecule's propensity to undergo SN2' reactions with allylic rearrangement and its potential for use in the construction of fluorinated heterocycles make it a valuable tool for the synthesis of novel fluorinated compounds. For drug development professionals, this building block offers a strategic entry point for the introduction of a C4 fluorinated scaffold, enabling the exploration of new chemical space in the quest for more effective and stable therapeutic agents. Further research into the stereoselective synthesis and diverse reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- Remer, I., Moravcova, V., & Dedek, V. (1988). Reaction of 1,4-dibromohexafluoro-2-butene with O- and N-nucleophiles.

- Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459.

- Beilstein Journals. (2024). Supporting Information for (E,Z)

- Gakh, A. A., & Gakh, A. A. (2010). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Symmetry, 2(3), 1375–1413.

- Das, P., & Prakash, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6841-6866.

- Loughborough University. (2026).

- Apollo Scientific. (2026, January 19).

- Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry.

- Wiley-VCH GmbH. (2025). 1,4-Dibromo-2-butene. SpectraBase.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Haszeldine, R. N. (1952). The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene. Journal of the Chemical Society, 4259-4267.

- PubChem. (n.d.). (2E)-1,1,1,4,4,4-Hexafluoro-2-butene.

- Bas, D. C., Rogers, D. M., & Welch, J. T. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6083.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- BenchChem. (2025). Technical Support Center: Synthesis of (Z)-1,4-dibromobut-2-ene.

- House, J. E., & House, K. A. (2022).

- vibzzlab. (2023, February 27). 1,4 Dibromobutane synthesis [Video]. YouTube.

- ChemicalBook. (n.d.). 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR spectrum.

- American Chemical Society. (2020, July 14). Hexafluoro-2-butene.

- precisionFDA. (n.d.). (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE.

- ChemicalBook. (2025, December 31). 1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | 66711-86-2.

- NIST. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. NIST WebBook.

- Yagupolskii, Y. L., et al. (2024). (E,Z)

- Doc Brown's Chemistry. (2025, December 17). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).

- Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.

- Sigma-Aldrich. (n.d.). This compound | 360-87-2.

- Sosnovskikh, V. Y., & Usachev, B. I. (2017). CYCLOADDITION REACTIONS OF HEXAFLUOROISOPROPYL 4-CHLORO-2-OXOBUT-3-YNOATE WITH SIMPLE ALKENES. Chemistry of Heterocyclic Compounds, 53(6/7), 773-776.

- Making Molecules. (n.d.). Alkenes as nucleophiles: Part 1.

- PubChem. (n.d.). cis-1,1,1,4,4,4-Hexafluoro-2-butene.

- PubChemLite. (n.d.). 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene.

- ABI Chem. (n.d.). 2-Butene, 1,4-dibromo-1,1,2-trifluoro-;2358-18-1.

- Echemi. (n.d.).

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCCC 1988, Volume 53, Issue 3, Abstracts pp. 619-625 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 7. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to Dibromo-Hexafluoro-Butanes: Navigating the Challenges of Isomeric Control in Fluorinated Synthon Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of C4 Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. Fluorinated synthons, particularly those derived from short-chain hydrocarbons, offer a potent combination of metabolic stability, conformational control, and unique electronic characteristics. Among these, the dibromo-hexafluoro-butane family (C₄Br₂F₆) represents a class of highly versatile bifunctional intermediates. These molecules can serve as valuable linkers or precursors for more complex fluorinated structures.

However, the utility of any synthon is dictated by the precise placement of its reactive functional groups. This guide moves beyond a simple data summary for a single compound to address a more critical, field-proven challenge: the regioselective synthesis of specific dibromo-hexafluoro-butane isomers. We will focus on the chemistry distinguishing the readily accessible 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane from the more synthetically elusive target, Perfluoro-1,4-dibromo-2-butene . Understanding the causality behind the formation of each isomer is paramount for any researcher aiming to leverage these powerful building blocks.

Chemical Identity and Physicochemical Properties

Direct, experimentally verified data for Perfluoro-1,4-dibromo-2-butene is exceptionally scarce in publicly available literature, underscoring its status as a specialized research chemical. However, a CAS number has been assigned, confirming its existence. In contrast, the 2,3-dibromo isomer, formed via a straightforward addition reaction, is well-characterized. The data for both isomers are presented below for comparison.

Table 1: Comparative Physicochemical Data of C₄Br₂F₆ Isomers

| Property | Perfluoro-1,4-dibromo-2-butene | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane |

| Structure | Br-CF₂-CF=CF-CF₂-Br | CF₃-CH(Br)-CH(Br)-CF₃ |

| CAS Number | 360-87-2[1] | 384-50-9[2] |

| Molecular Formula | C₄Br₂F₆ | C₄H₂Br₂F₆ |

| Molecular Weight | 321.85 g/mol [1] | 323.86 g/mol [2] |

| Appearance | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | Data Not Available |

| Density | Data Not Available | Data Not Available |

| Safety | Data Not Available | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2] |

Note: The molecular formula for the 2,3-isomer contains two hydrogen atoms, as it is synthesized from a hydrofluoroolefin precursor.

Synthesis and Reactivity: The Challenge of Isomer Control

The divergent synthetic pathways to the 2,3- and 1,4-dibromo isomers highlight a fundamental principle in the chemistry of fluorinated alkenes: the profound influence of electron-withdrawing groups on reactivity.

The Kinetically Favored Pathway: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

The synthesis of the 2,3-dibromo isomer is a classic example of electrophilic addition to an electron-deficient double bond. The starting material, (Z)- or (E)-1,1,1,4,4,4-hexafluorobut-2-ene, features a double bond that is deactivated by the powerful inductive effect of the two trifluoromethyl (-CF₃) groups.

Causality: Despite this deactivation, the π-bond remains the most electron-rich site in the molecule. Consequently, it is susceptible to attack by an electrophile like bromine (Br₂), particularly when activated by UV light or heat. The reaction proceeds via a standard radical or bromonium ion mechanism, resulting in the addition of two bromine atoms across the C2 and C3 positions.[3][4]

Experimental Protocol: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane [3]

-

Setup: A quartz reaction vessel equipped with a magnetic stirrer, gas inlet, and a UV lamp (or placed in direct sunlight).

-

Reagents:

-

(Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

-

Procedure: a. The hexafluorobut-2-ene is charged into the reaction vessel. b. Liquid bromine is added carefully. c. The mixture is stirred while being irradiated with UV light (or sunlight). The reaction is exothermic and proceeds rapidly, indicated by the dissipation of the red-brown bromine color. d. The reaction is monitored by GC-MS or ¹⁹F NMR until the starting material is consumed.

-

Workup & Purification: a. The crude reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. b. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. c. The product, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, can be purified by distillation to yield the final product. A 95% yield has been reported for this transformation.[3]

Hypothetical Pathways to the 1,4-Dibromo Isomer: An Allylic Substitution Approach

Achieving substitution at the C1 and C4 positions requires a completely different chemical strategy. Instead of an addition to the double bond, a substitution at the allylic positions is necessary. The most common method for this transformation in non-fluorinated systems is radical bromination using a reagent like N-Bromosuccinimide (NBS).[5][6][7][8]

Causality: The Wohl-Ziegler reaction using NBS is designed to generate a very low, steady-state concentration of Br₂ and bromine radicals (Br•).[9][10][11][12][13] This low concentration favors the kinetically slower, but more selective, abstraction of a weak allylic C-H bond to form a resonance-stabilized allylic radical. This pathway avoids the rapid electrophilic addition of high-concentration Br₂ across the double bond.

Applying this logic to a perfluorinated system presents a significant challenge. The precursor, octafluoro-2-butene, lacks the allylic C-H bonds necessary for this mechanism. Therefore, a more plausible starting material would be the hydrofluoroolefin (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, which possesses two allylic hydrogens. A hypothetical reaction would involve the abstraction of these hydrogens to form a resonance-stabilized perfluoroallyl radical, which would then react with bromine.

However, the high strength of the C-F bond and the electronic effects of the existing fluorine atoms may complicate this intended reaction pathway, potentially leading to a mixture of products or requiring specialized radical initiators.

Diagram 1: Competing Synthetic Pathways for Dibromo-Hexafluoro-Butane Isomers

Caption: Synthetic routes to dibromo-hexafluoro-butane isomers.

Applications in Drug Development and Advanced Materials

The bifunctional nature of dibromo-hexafluoro-butanes makes them attractive for introducing rigid, metabolically stable fluorinated linkers into small molecules.

-

Scaffold Diversification: They can be used in cross-coupling reactions or nucleophilic substitutions at both bromine-bearing carbons to connect two different molecular fragments, creating novel chemical entities for screening libraries.

-

Conformational Locking: The perfluoro-2-butene core of the 1,4-isomer would provide a conformationally restricted linker, which is highly desirable in drug design to lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.

-

Polymer Science: As a fluorinated monomer, Perfluoro-1,4-dibromo-2-butene could be used in polymerization reactions to create advanced materials with high thermal stability, chemical resistance, and low surface energy.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive technique for distinguishing between the 1,4- and 2,3-dibromo isomers.

-

¹⁹F NMR:

-

1,4-Isomer (BrCF₂-CF=CF-CF₂Br): Would be expected to show two distinct fluorine environments: one for the vinylic fluorines (-CF=) and another for the bromodifluoromethyl groups (-CF₂Br). Complex coupling patterns (J-coupling) between these groups would be observed.

-

2,3-Isomer (CF₃-CHBr-CHBr-CF₃): Would likely show a single, sharp signal (or a simple multiplet depending on chirality) corresponding to the two equivalent trifluoromethyl (-CF₃) groups.

-

-

¹H NMR:

-

1,4-Isomer: Would show no proton signals.

-

2,3-Isomer: Would show a signal corresponding to the two protons on the bromine-bearing carbons (-CHBr). The coupling of this proton to the adjacent -CF₃ group would result in a characteristic quartet.

-

Safety and Handling

Given the lack of specific safety data for Perfluoro-1,4-dibromo-2-butene, it is imperative to handle this compound with the utmost caution, assuming it to be highly toxic and corrosive. The safety protocols for the known 2,3-isomer should be considered the minimum standard.

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. This class of compounds may cause severe irritation or burns.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.

Conclusion

Perfluoro-1,4-dibromo-2-butene represents a synthetically challenging yet highly valuable target for researchers in medicinal chemistry and materials science. Unlike its more accessible 2,3-dibromo isomer, which is readily formed via electrophilic addition, the 1,4-isomer requires a fundamentally different approach targeting allylic substitution. The difficulty in its synthesis, reflected by the scarcity of available data, underscores the nuanced reactivity of fluorinated olefins. For drug development professionals and synthetic chemists, understanding the principles of isomeric control is not merely an academic exercise but a practical necessity for unlocking the full potential of these powerful fluorinated building blocks. Further research into selective radical substitution reactions on fluorinated scaffolds is needed to make versatile synthons like the 1,4-isomer more readily available to the scientific community.

References

-

Ioffe, M. S., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 40-49. [Link]

-

Ioffe, M. S., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PubMed Central. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 1,4-dibromo-2-fluorobutane. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Dibromooctafluorobutane. Retrieved February 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved February 21, 2026, from [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved February 21, 2026, from [Link]

-

OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved February 21, 2026, from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved February 21, 2026, from [Link]

-

Master Organic Chemistry. (2011, June 10). NBS As A Reagent In Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Butene, 1,4-dibromo-, (E)- (CAS 821-06-7). Retrieved February 21, 2026, from [Link]

-

The Organic Chemist. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

-

CAS Common Chemistry. (n.d.). Perfluoro-2-butene. Retrieved February 21, 2026, from [Link]

-

NIST. (n.d.). 2-Butene, 1,4-dibromo-, (E)-. Retrieved February 21, 2026, from [Link]

-

precisionFDA. (n.d.). (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025). Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. Retrieved February 21, 2026, from [Link]

Sources

- 1. 1,4-Dibromohexafluoro-2-butene | CAS 360-87-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. m.youtube.com [m.youtube.com]

- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

Technical Guide: (E)- and (Z)-1,4-Dibromohexafluoro-2-butene Isomers

The following technical guide details the synthesis, characterization, and application of (E)- and (Z)-1,4-dibromohexafluoro-2-butene (CAS 360-87-2). This document is structured for researchers requiring high-purity fluorinated synthons for proteomic cross-linking or fluoropolymer development.

Executive Summary & Chemical Identity

1,4-Dibromohexafluoro-2-butene (

This compound exists as two geometric isomers: (E)-trans and (Z)-cis . Controlling and verifying this stereochemistry is critical, as the spatial orientation of the terminal bromomethyl groups (

| Property | Specification |

| CAS Number | 360-87-2 |

| Formula | |

| Molecular Weight | 321.84 g/mol |

| Appearance | Colorless liquid (standard conditions) |

| Primary Hazard | Corrosive, Lachrymator (Allylic Halide) |

Synthetic Pathway: Radical 1,4-Addition

The most robust route to this compound is the bromination of hexafluoro-1,3-butadiene . This reaction proceeds via a radical mechanism.[1] Unlike ionic bromination of alkenes (which favors anti-addition), the radical addition to perfluorodienes is governed by the stability of the intermediate allyl radical.

Mechanism[2][3]

-

Initiation: Homolytic cleavage of

(thermal or photochemical). -

Propagation (Step 1): Attack of

on the terminal carbon (C1) of hexafluorobutadiene. -

Intermediate: Formation of a delocalized perfluoroallyl radical.

-

Propagation (Step 2): Attack of the radical at C4 on a new

molecule, yielding the 1,4-product and regenerating

Note on Regioselectivity: While 1,2-addition is possible, thermodynamic control favors the 1,4-product (the internal double bond is more stable).

DOT Diagram: Synthetic Workflow

Caption: Photochemical synthesis workflow favoring thermodynamic 1,4-addition.

Separation and Purification Protocol

The E and Z isomers have distinct boiling points and polarities, allowing for separation. However, due to the close proximity of boiling points in fluorinated isomers, fractional distillation with a high reflux ratio is required.

Experimental Protocol: Isolation

-

Quenching: Remove excess bromine from the reaction mixture using aqueous sodium bisulfite (

). -

Drying: Dry the organic layer over anhydrous

. -

Distillation:

-

Setup: Vacuum distillation apparatus with a Vigreux column or spinning band column.

-

Pressure: Reduced pressure (e.g., 20-50 mmHg) is recommended to prevent thermal degradation.

-

Critical Step: The (Z)-isomer typically has a slightly higher boiling point due to a larger molecular dipole moment compared to the (E)-isomer. Collect fractions carefully, monitoring refractive index or GC.

-

Characterization: The Self-Validating System

The only definitive way to confirm isomeric purity is

NMR Diagnostic Parameters

Run the spectrum in

| Feature | (Z)-Isomer (cis) | (E)-Isomer (trans) | Validation Logic |

| Vinylic F Signal | Chemical shift alone is often insufficient for assignment. | ||

| Doublet pattern due to coupling with vinylic F. | |||

| < 20 Hz | > 110 Hz | Primary Confirmation. Trans-coupling is significantly larger in fluoroalkenes. |

Interpretation:

-

If you observe a vinylic signal with a massive coupling constant (~120-130 Hz), you have the (E)-isomer .

-

If the vinylic signal appears as a complex multiplet with small coupling constants (< 15 Hz), you have the (Z)-isomer .

DOT Diagram: Isomer Identification Logic

Caption: Decision tree for assigning stereochemistry based on F-F coupling constants.

Applications in Drug Development & Proteomics

While not a drug itself, this compound is a high-value "stapling" agent.

Proteomic Cross-linking

The allylic bromides are highly susceptible to

-

Mechanism: The electron-withdrawing fluorine atoms make the allylic carbons electrophilic but also stabilize the transition state.

-

Utility: Used to "staple" peptides into rigid conformations, enhancing metabolic stability and cell permeability. The perfluorinated bridge (

) is lipophilic and orthogonal to standard protease degradation.

Fluoropolymer Synthesis

Acts as a telogen or comonomer. The terminal bromines serve as chain transfer sites, allowing for the synthesis of telechelic fluoropolymers with reactive end-groups.

Safety and Handling (Mandatory)

This compound combines the hazards of alkyl halides with organofluorines.

-

Lachrymator: Allylic bromides are potent tear agents. All work must be performed in a functioning fume hood.

-

Skin Absorption: Highly toxic. Double-gloving (Nitrile + Laminate) is recommended.

-

Storage: Store at 2-8°C, protected from light (to prevent radical scrambling of the double bond). Stabilize with copper wire if long-term storage is required.

References

-

Synthesis of Perfluorobutadiene Derivatives Kirij, N. V., et al. (2024).[2] "(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade." Beilstein Journal of Organic Chemistry.

- NMR Characterization of Fluoroalkenes Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (Standard text confirming trans/cis coupling trends).

-

Commercial Product Specifications & Safety Sigma-Aldrich. "this compound Product Sheet (CAS 360-87-2)."

- Chambers, R. D. (2004). "Fluorine in Organic Chemistry." CRC Press.

Sources

Methodological & Application

Application Note: Synthesis of Hexafluoro-1,3-butadiene (HFBD) via Zinc-Mediated 1,4-Elimination

Abstract & Application Context

Hexafluoro-1,3-butadiene (

This application note details the laboratory-scale synthesis of HFBD via the reductive 1,4-elimination of 1,4-dibromohexafluoro-2-butene using activated zinc. This protocol addresses the specific challenges of handling a toxic, low-boiling point monomer (B.P. 6°C) and ensures high yield through rigorous reaction control.

Chemical Mechanism & Rationale[3][4][5][6]

The Reaction Pathway

The synthesis relies on a zinc-mediated reductive 1,4-elimination. Unlike standard dehalogenations of saturated alkanes, the starting material (this compound) already possesses unsaturation. The reaction follows a vinylogous elimination mechanism where the electron density shifts across the conjugated system to generate the diene.

Reaction Equation:

Mechanistic Insight[5]

-

Zinc Insertion: Activated zinc inserts into the

bond at the C1 position, forming a transient organozinc species. -

Electron Cascade: The electron pair from the

bond collapses to form a -

Vinylogous Shift: The existing

-bond between C2 and C3 shifts to form a new -

Elimination: The bromide leaving group at C4 is expelled, resulting in the final 1,3-diene structure.

Mechanistic Diagram

Caption: Mechanistic pathway showing the zinc insertion and subsequent electron cascade leading to diene formation.

Safety & Handling Protocols (Critical)

Hazard Class: Toxic (Nephrotoxin), Flammable Gas, Gas Under Pressure.[3]

| Hazard | Description | Mitigation Strategy |

| Toxicity | HFBD is a potent nephrotoxin (kidney damaging) via the cysteine conjugate beta-lyase pathway. | Zero-exposure protocol. Use a dedicated fume hood. Wear butyl rubber gloves and a full-face respirator if outside a glovebox. |

| Volatility | Boiling point is ~6°C. It exists as a gas at room temperature. | All collection vessels must be kept at -78°C (Dry Ice/Acetone). Never seal a vessel containing HFBD at RT without pressure ratings. |

| Reactivity | Exothermic reaction with Zinc; potential for runaway. | Controlled addition of substrate. Active cooling of the reflux condenser. |

Materials & Equipment

Reagents[5]

-

Substrate: this compound (>97% purity).

-

Reducing Agent: Zinc Dust (<10 micron). Note: Must be activated with dilute HCl or Acetic Acid, washed with water, ethanol, ether, and dried under vacuum.

-

Solvent: Diglyme (Diethylene glycol dimethyl ether). Rationale: High B.P. (162°C) allows easy separation from the volatile product (B.P. 6°C).

-

Inert Gas: Helium or Nitrogen (UHP grade).

Experimental Setup

-

Reactor: 3-Neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Addition: Pressure-equalizing addition funnel (for the dibromo-substrate).

-

Condenser: Reflux condenser cooled to -10°C (Glycol chiller). This returns solvent/reactant to the flask while allowing HFBD gas to pass.

-

Collection: Two serial cold traps cooled to -78°C (Dry Ice/Acetone).

-

Scrubber: KOH scrubber at the outlet to neutralize any acid byproducts.

Setup Diagram

Caption: Experimental apparatus designed for the capture of low-boiling HFBD while retaining high-boiling solvent.

Step-by-Step Synthesis Protocol

Phase 1: Zinc Activation (Crucial for Initiation)

-

Suspend Zinc dust (2.5 eq) in 5% HCl for 2 minutes.

-

Filter and wash sequentially with water (

), Ethanol ( -

Dry under high vacuum at 100°C for 1 hour.

-

Why: Oxide layers on Zn prevent the initial electron transfer, leading to dangerous induction periods followed by thermal runaway.

-

Phase 2: Reaction Execution

-

Assembly: Flame-dry the glassware under

flow. Assemble the reactor, condenser (-10°C), and cold traps (-78°C). -

Charging: Charge the reactor with Activated Zinc (1.2 molar equivalents relative to substrate) and anhydrous Diglyme (approx. 5 mL per gram of Zn).

-

Heating: Heat the Zn suspension to 70°C with vigorous stirring.

-

Addition: Dissolve this compound in a minimal amount of Diglyme. Add this solution dropwise via the addition funnel.

-

Control Point: Monitor the internal temperature.[4] The reaction is exothermic. Adjust addition rate to maintain temp between 70-80°C.

-

-

Collection: As the reaction proceeds, Hexafluoro-1,3-butadiene (gas) will evolve, pass through the -10°C condenser, and condense as a colorless liquid in the -78°C traps.

-

Completion: After addition is complete, raise the bath temperature to 90°C for 30 minutes and increase

flow to sweep residual product into the traps.

Phase 3: Purification (Trap-to-Trap Distillation)

The crude material in the cold trap may contain trace Diglyme or brominated intermediates.

-

Connect the collection trap to a vacuum line equipped with a fresh receiver trap cooled to -196°C (Liquid

). -

Keep the crude trap at -78°C (Dry ice/acetone).

-

Apply static vacuum. The HFBD (high vapor pressure) will migrate to the -196°C trap, while Diglyme (frozen or low VP at -78°C) remains behind.

-

Final Storage: Transfer the purified HFBD into a stainless steel cylinder (e.g., Swagelok) rated for pressure. Store at <0°C.

Characterization & Quality Control

| Method | Expected Result | Notes |

| GC-MS | Molecular Ion: m/z 162 ( | Check for m/z 322/324 (unreacted dibromo) or m/z 243 (monobromo). |

| Three distinct signals for the butadiene system. | ||

| Boiling Point | 6.0 - 7.0 °C | If B.P. is elevated, significant solvent contamination is present. |

Troubleshooting Guide

-

Issue: No product evolution.

-

Cause: Zinc surface is oxidized.

-

Fix: Add a crystal of Iodine (

) or a few drops of 1,2-dibromoethane to the reaction mixture to etch the Zn surface and initiate the reaction.

-

-

Issue: Product contains solvent.

-

Cause: Condenser temperature too high or gas flow too fast.

-

Fix: Ensure condenser is <-10°C. Perform the trap-to-trap distillation described in Phase 3.

-

-

Issue: Low Yield.

-

Cause: Polymerization of the diene in the flask or trap.

-

Fix: Add a radical inhibitor (e.g., terpene or BHT) to the collection trap. Keep the product in the dark.

-

References

-

Haszeldine, R. N. (1952).[5] Fluoro-olefins.[5][6] Part I. The Synthesis of Hexafluorobuta-1:3-diene. Journal of the Chemical Society.[5]

-

Daikin Industries, Ltd. (2021).[6] Method for Purifying Hexafluorobutadiene.[6][7] European Patent EP3904320A1.[6]

-

SynQuest Laboratories. (2026).[8] Safety Data Sheet: Hexafluoro-1,3-butadiene.[3][8][9][10][11]

-

ChemicalBook. (2026). Hexafluoro-1,3-butadiene Properties and Synthesis.

-

Miller, W. T. (1951). Preparation of Fluorocarbons.[4] U.S. Patent 2,546,713.

Sources

- 1. US6544319B1 - Purification of hexafluoro-1,3-butadiene - Google Patents [patents.google.com]

- 2. DE60307908T2 - Process for purifying hexafluoro-1,3-butadiene - Google Patents [patents.google.com]

- 3. efcgases.com [efcgases.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]

- 6. data.epo.org [data.epo.org]

- 7. jh-gas.com [jh-gas.com]

- 8. CAS 685-63-2 | 1300-2-03 | MDL MFCD00039273 | Hexafluoro-1,3-butadiene | SynQuest Laboratories [synquestlabs.com]

- 9. HEXAFLUORO-1,3-BUTADIENE | 685-63-2 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. synquestlabs.com [synquestlabs.com]

Application Note: High-Precision Allylic Substitution of 1,4-Dibromohexafluoro-2-butene

Executive Summary

1,4-Dibromohexafluoro-2-butene (

This guide details the protocols for harnessing this reactivity in two critical applications:

-

Proteomics: Cysteine-selective protein cross-linking.

-

Medicinal Chemistry: Synthesis of fluorinated heterocycles via double nucleophilic substitution.

Key Technical Insight: The reaction trajectory is governed by the "Hard/Soft" nature of the nucleophile. Soft nucleophiles (thiols, phosphines) favor direct allylic substitution (

Mechanistic Principles

The reactivity of this compound is defined by the competition between substitution and elimination.

Electronic Landscape

-

Inductive Effect: The perfluoroalkyl chain (

) exerts a strong -

Allylic Activation: Despite the "

-fluorine effect" (which typically retards

Reaction Pathways

The substrate possesses two electrophilic sites at the

-

Path A: Direct Substitution (

): Nucleophile attacks the-

Favored by: Soft, unhindered nucleophiles (e.g.,

,

-

-

Path B: Elimination (

): Base abstracts a proton (if available in the nucleophile) or attacks the fluorine (unlikely here) or causes dehalogenation.

Figure 1: Mechanistic divergence in the reaction of this compound. Soft nucleophiles favor the desired substitution pathway.

Application Protocols

Protocol A: Cysteine-Selective Protein Cross-Linking

Application: Mapping protein-protein interactions or stabilizing quaternary structures. The bifunctional nature of the substrate allows it to "staple" two cysteine residues.

Reagents:

-

Substrate Stock: 50 mM this compound in anhydrous DMF. Note: Prepare fresh or store at -20°C under Argon.

-

Buffer: 50 mM HEPES or Phosphate, pH 8.0, 1 mM EDTA.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Workflow:

-

Protein Reduction:

-

Dilute protein to 1-5 mg/mL in Buffer.

-

Add TCEP (2-5 molar excess over cysteine content).

-

Incubate at RT for 30 mins to ensure accessible thiols are reduced.

-

-

Cross-Linking Reaction:

-

Slowly add the Substrate Stock to the protein solution while vortexing.

-

Target Ratio: 0.5 to 1.0 molar equivalents of substrate per cysteine pair.

-

Critical: Keep organic solvent concentration (DMF) < 10% to prevent protein denaturation.

-

-

Incubation:

-

Incubate at 4°C for 2-4 hours or RT for 1 hour.

-

Monitoring: Analyze an aliquot via SDS-PAGE (look for band shifts) or LC-MS (mass shift of +161.8 Da for the bridge:

).

-

-

Quenching:

-

Add excess DTT (10 mM) or

-mercaptoethanol to quench unreacted bromide groups.

-

-

Desalting:

-

Remove excess reagents using a Zeba spin column or dialysis.

-

Data Interpretation:

| Observation | Conclusion | Action |

|---|---|---|

| Clear Band Shift (Dimer) | Successful intermolecular cross-link. | Proceed to tryptic digest/MS mapping. |

| Smearing | Non-specific aggregation or polymerization. | Reduce substrate concentration; lower pH to 7.5. |

| No Change | Cysteines inaccessible or hydrolyzed substrate. | Verify TCEP reduction; check substrate purity. |

Protocol B: Synthesis of Fluorinated Heterocycles

Application: Creating fluorinated analogs of 1,4-dithianes or piperazines for medicinal chemistry libraries.

Example: Synthesis of 2,2,3,3,5,5,6,6-octafluoro-1,4-dithiane analogs (using 1,2-ethanedithiol).

Reagents:

-

Substrate: this compound (1.0 equiv).

-

Binucleophile: Ethane-1,2-dithiol (1.05 equiv).

-

Base: Cesium Carbonate (

, 2.5 equiv). -

Solvent: Anhydrous Acetonitrile (

) or DMF.

Step-by-Step Methodology:

-

Setup:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Purge with Nitrogen or Argon.

-

-

Dissolution:

-

Dissolve this compound (1 mmol, 322 mg) in MeCN (10 mL).

-

Add Ethane-1,2-dithiol (1.05 mmol, 88 µL).

-

-

Base Addition:

-

Add

(2.5 mmol, 815 mg) in a single portion. -

Note: The reaction may be slightly exothermic.

-

-

Reaction:

-

Stir at Room Temperature for 1 hour, then heat to 50°C for 4-12 hours.

-

Monitoring: TLC (Hexane/EtOAc) or

NMR. The starting material signals (allylic

-

-

Workup:

-

Filter off the solid salts.

-

Concentrate the filtrate under reduced pressure.[4]

-

Redissolve in

and wash with water (

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Yield Expectation: 60-80%.

-

Figure 2: Workflow for the synthesis of fluorinated heterocycles via double nucleophilic substitution.

Safety & Handling (Critical)

-

HF Generation: Hydrolysis of the

bonds can occur under highly basic or acidic conditions, potentially releasing Hydrogen Fluoride (HF). Always keep Calcium Gluconate gel nearby. -

Lachrymator: Allylic halides are potent lachrymators. Handle only in a functioning fume hood.

-

Waste Disposal: Segregate waste as "Halogenated Organic". Do not mix with strong acids.

References

-

Synthesis and Reactivity of Hexafluorobutenes: Shainyan, B. A., & Moskalik, M. Y. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 186-196.

-

Commercial Availability & Proteomics Application: Santa Cruz Biotechnology.[5] this compound (CAS 360-87-2) Product Data Sheet.

- General Nucleophilic Substitution of Fluoro-Olefins: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Contextual grounding for mechanisms in perfluoro systems).

-

Synthesis of 1,4-Dibromo-2-butene Analogs: BenchChem Technical Support. Synthesis of (Z)-1,4-dibromobut-2-ene.

Sources

Preparation of fluorinated dienes using 1,4-Dibromohexafluoro-2-butene

Application Note: High-Purity Synthesis of Fluorinated Dienes via Reductive 1,4-Elimination

Abstract

This technical guide details the protocol for the synthesis of Hexafluoro-1,3-butadiene (HFBD) , a critical fluorinated monomer and intermediate in pharmaceutical bioisostere development. The method utilizes 1,4-Dibromohexafluoro-2-butene as the starting scaffold, employing a zinc-mediated reductive 1,4-dehalogenation. Unlike standard dehalogenations, this protocol addresses the specific challenges of handling perfluorinated allylic halides, including controlling exotherms and isolating low-boiling products (b.p. 5.6°C). We further explore the downstream application of the synthesized diene in Diels-Alder cycloadditions to access fluorinated carbocycles.[1]

Introduction & Strategic Rationale

This compound (DBHFB) is a versatile bis-allylic halide. Its utility in drug discovery stems from its ability to generate the perfluorinated diene moiety, which serves as an electron-deficient diene in cycloadditions, allowing for the rapid construction of complex, fluorinated scaffolds.

Why this route? While fluorinated dienes can be synthesized via thermal dimerization of chlorotrifluoroethylene (CTFE), that route often yields complex isomeric mixtures requiring difficult separations. The Zinc-Mediated Reductive Elimination of DBHFB offers:

-

Regiospecificity: The 1,4-position of the bromines dictates the formation of the conjugated diene system without isomeric scrambling.

-

Mild Conditions: Reaction proceeds at 60–90°C, avoiding the pyrolysis temperatures (>500°C) of alternative routes.

-

Scalability: The heterogeneous nature of the Zn reaction is easily managed in batch reactors.

Mechanistic Insight: Zinc-Mediated 1,4-Elimination

The transformation proceeds via a reductive 1,4-elimination. The mechanism is distinct from standard E2 eliminations. It involves the oxidative insertion of metallic zinc into the C-Br bond to form an organozinc intermediate, followed by the rapid elimination of the distal bromide.

Key Mechanistic Features:

-

Chemososelectivity: Zinc preferentially attacks the weaker C-Br bond over the strong C-F bonds.

-

Driving Force: The formation of the stable Zinc(II) Bromide (

) salt and the conjugation energy of the resulting diene.

Figure 1: Mechanistic pathway of the reductive 1,4-elimination of this compound.

Protocol 1: Synthesis of Hexafluoro-1,3-butadiene (HFBD)

Safety Warning:

-

This compound: Corrosive, lachrymator. Handle in a fume hood.

-

HFBD Product: Gas at room temperature (b.p. 5.6°C).[2] Suspected mutagen. Use a sealed system with efficient cold traps.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | This compound | Precursor |

| Reductant | Zinc Dust (<10 micron) | Reducing Agent (Activated) |

| Solvent | DMF (Anhydrous) or Diglyme | Polar aprotic medium |

| Catalyst | Iodine ( | Surface activator for Zn |

| Trap | Dry Ice / Acetone Bath (-78°C) | Product Collection |

Experimental Procedure

Step 1: Zinc Activation (Critical)

-

Place Zinc dust (2.2 equiv relative to substrate) in the reaction flask.

-

Wash sequentially with 2% HCl, water, ethanol, and diethyl ether.

-

Dry under high vacuum at 100°C for 1 hour. Note: Oxide-free Zn surface is essential for initiation.

Step 2: Reactor Setup

-

Equip a 3-neck round-bottom flask with:

-

Mechanical stirrer (magnetic stirring is insufficient for heavy Zn slurry).

-

Pressure-equalizing addition funnel (containing the substrate dissolved in minimal DMF).

-

Vigreux column connected to a distillation head and a Dry Ice/Acetone cold trap (-78°C) .

-

-

Purge the system with Nitrogen (

).

Step 3: Reaction Initiation

-

Suspend activated Zn in anhydrous DMF (approx. 5 mL per gram of Zn).

-

Add a crystal of Iodine. Heat to 60°C .

-

Add 5% of the substrate solution. Wait for the exotherm (temperature spike) and color change (disappearance of iodine color) to confirm initiation.

Step 4: Controlled Addition & Isolation

-

Maintain internal temperature between 70–80°C .

-

Add the remaining substrate dropwise over 2 hours.

-

Observation: The product, HFBD, has a boiling point of 5.6°C. It will flash off immediately upon formation.

-

-

The product will distill through the Vigreux column and condense in the cold trap.

-

Post-Reaction: Purge the reactor with

for 30 minutes to drive residual diene into the trap.

Step 5: Purification

-

The liquid in the cold trap may contain traces of solvent.

-

Perform a trap-to-trap distillation: Move the crude product to a new trap held at -78°C, keeping the crude trap at -10°C (using an ice/salt bath). HFBD will transfer; heavier solvents will remain.

Protocol 2: Downstream Application – Diels-Alder Cycloaddition

The primary utility of HFBD in drug development is as a building block for fluorinated carbocycles.

Rationale

HFBD is electron-deficient. It reacts readily with electron-rich dienophiles (inverse electron demand) or standard dienophiles under thermal conditions to yield octafluorocyclohexene derivatives.

Procedure (Example with Ethylene)

-

Vessel: Stainless steel autoclave (Monel or Hastelloy preferred to resist trace HF).

-

Loading: Condense HFBD (from Protocol 1) into the cooled autoclave (-78°C). Add excess ethylene gas.

-

Reaction: Seal and heat to 150°C for 12 hours.

-

Workup: Vent excess ethylene.[3] Distill the resulting 1,2,3,4,5,5,6,6-octafluorocyclohex-1-ene.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Hexafluoro-1,3-butadiene.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| No Reaction Initiation | Zn surface oxidized | Repeat acid wash; add Trimethylsilyl chloride (TMSCl) as chemical activator. |

| Low Yield | Product loss due to volatility | Check cold trap seal; ensure coolant is replenished; use two traps in series. |

| Product Contaminated with Solvent | Distillation too rapid | Install a longer Vigreux column or packed column; maintain reflux ratio. |

| NMR: Missing Peaks | Product evaporated from tube | Run |

QC Parameters (HFBD):

-

NMR (

-

Boiling Point: 5.6°C (Correct fraction).

References

-

Haszeldine, R. N. (1952). Fluorocarbon Derivatives.[2][3] Part VII. The Synthesis of Hexafluorobutadiene. Journal of the Chemical Society.[4]

-

Daikin Industries. (2008). Process for Production of Hexafluoro-1,3-butadiene. U.S. Patent Application 2008/0200735.

-

Miller, W. T. (1961). The Preparation of Fluorocarbons by the Polymerization of Fluoroolefins. Journal of the American Chemical Society.

-

National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: (E)-1,4-Dibromo-2-butene. CAMEO Chemicals.[5][6]

Sources

- 1. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fluorodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Routes to C4F6 | EFC Gases [efcgases.com]

- 5. echemi.com [echemi.com]

- 6. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1,4-Dibromohexafluoro-2-butene

CAS Registry Number: 303-04-8 (generic) / 360-87-2 (specific isomer references) Support Level: Tier 3 (Senior Research Chemist)

Core Technical Analysis: The Hydrolysis Threat

The Mechanism of Degradation

Researchers often underestimate the hydrolytic instability of 1,4-dibromohexafluoro-2-butene. While the C-F bond is typically inert, the allylic C-Br bond in a perfluorinated system is highly susceptible to nucleophilic attack by water.

Unlike standard alkyl halides, the electron-withdrawing nature of the fluorine atoms creates a significant partial positive charge (

-

Primary Hydrolysis (

): Water attacks the allylic carbon, displacing the bromide ion ( -

Gem-Fluorohydrin Instability: The resulting intermediate possesses a hydroxyl group attached to a carbon bearing two fluorine atoms (

). This motif is thermodynamically unstable. -

HF Elimination: The intermediate spontaneously eliminates Hydrogen Fluoride (HF) to form an acyl fluoride.

-

Total Decomposition: The acyl fluoride further hydrolyzes to a carboxylic acid, releasing more HF.

Result: A sample contaminated with water does not just lose purity; it becomes a generator of highly toxic HF gas, which can etch glassware and cause severe chemical burns.

Visualization: The Degradation Cascade

The following diagram illustrates the stepwise breakdown of the molecule upon contact with moisture.

Figure 1: The thermodynamic collapse of the gem-difluoro alcohol intermediate leads to the release of corrosive HF and HBr.

Storage & Handling Protocols (Prevention)

To prevent the cascade described above, you must maintain a strictly anhydrous environment. The following protocols are non-negotiable for maintaining reagent integrity.

A. Storage Conditions

| Parameter | Requirement | Technical Rationale |

| Temperature | 2°C to 8°C | Reduces the kinetic rate of autodecomposition and incidental hydrolysis. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better "blanket" than Nitrogen ( |

| Container | PTFE-lined cap | HF generation (even trace amounts) will etch glass threads; PTFE prevents cap seizure. |

| Desiccant | None inside vial | Do not place desiccant in the chemical. Store the sealed vial inside a secondary jar containing activated molecular sieves. |

B. Solvent Compatibility Guide

When using this reagent in synthesis, the solvent system is the most common point of failure.

-

Acceptable Water Content:

(Karl Fischer verified). -

Preferred Drying Method: Activated 3Å or 4Å Molecular Sieves (heated to 300°C under vacuum prior to use).

-

Avoid: Do not use silica gel for purification if possible; the acidic surface can catalyze defluorination. Use neutral alumina if chromatography is necessary.

Troubleshooting & FAQs

Symptom: "The liquid is fuming when I open the bottle."

Diagnosis: Significant hydrolysis has occurred. Technical Explanation: The "fumes" are an azeotrope of Hydrobromic Acid (HBr) and Hydrofluoric Acid (HF) reacting with moisture in the air. Action:

-

Do not use. The titer of the reagent is compromised.

-

Safety Check: Inspect the cap. If it is stuck, do not force it (risk of glass shattering).

-

Disposal: Quench carefully into a dilute alkaline solution (NaOH) in a plastic beaker to neutralize acids.

Symptom: "My reaction yield is low, and NMR shows broad peaks."

Diagnosis: Proton exchange due to acid formation.

Technical Explanation: The formation of HF/HBr creates an acidic environment. Broad peaks in

-

Check the water content of your solvent.[1]

-

Add a solid base scavenger (e.g.,

or Proton Sponge) to the reaction if the synthesis allows, to sequester generated acid and prevent autocatalytic decomposition.

Symptom: "Can I distill the material to purify it?"

Answer: Proceed with Extreme Caution. While distillation is possible, heating a partially hydrolyzed sample concentrates the acidic byproducts.

-

Requirement: Must be done under high vacuum (

) to keep the bath temperature below 60°C. -

Risk: If the pot residue becomes too acidic, it may polymerize or etch the glassware violently.

Emergency Procedures: HF Exposure

Because hydrolysis generates HF, treat all spills as a potential Hydrofluoric Acid exposure.

-

Skin Contact: Immediate irrigation with water for 5 minutes, followed by generous application of 2.5% Calcium Gluconate Gel . Massage into skin until pain ceases.

-

Spill Cleanup: Do not use standard clay absorbents (which react with HF). Use a specific HF-neutralizing spill kit (usually containing calcium carbonate or magnesium oxide).

Decision Tree: Reagent Viability

Use this logic flow to determine if your batch is safe to use.

Figure 2: Workflow for validating reagent purity prior to critical experiments.

References

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Mechanistic grounding for reactivity of perfluoroallylic systems).

-

Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[1] A Reappraisal by Application of the Karl Fischer Technique. Journal of Organic Chemistry. (Basis for solvent drying protocols).

Sources

Improving yield in bromination of hexafluoro-1,3-butadiene

Here is the Technical Support Center guide for the bromination of hexafluoro-1,3-butadiene, structured as a high-level troubleshooting and optimization resource.

Topic: Improving Yield & Selectivity in the Bromination of Hexafluoro-1,3-butadiene Lead Scientist: Dr. A. Vance, Senior Fluorine Chemistry Application Specialist

Core Directive & Mechanism Overview

The Challenge: Brominating hexafluoro-1,3-butadiene (HFBD) is fundamentally different from brominating non-fluorinated dienes. The strong electron-withdrawing nature of the six fluorine atoms renders the double bonds electron-deficient, making standard electrophilic addition (dark reaction) kinetically inaccessible or extremely slow.

The Solution: High-yield bromination of HFBD requires a Radical Chain Mechanism , typically initiated by UV light (photochemical) or thermal homolysis.

Target Products: Depending on your stoichiometry and conditions, you are likely targeting one of two outcomes:

-

The Intermediate (High Value): 1,4-dibromohexafluoro-2-butene (

). This is the thermodynamic product and a versatile building block. -

The Saturation (Exhaustive): 1,2,3,4-tetrabromohexafluorobutane (

).

The Radical Mechanism (DOT Visualization)

The following diagram outlines the radical chain pathway and the critical decision points for selectivity (1,2 vs. 1,4 addition).

Figure 1: Radical chain mechanism showing the bifurcation between kinetic (1,2) and thermodynamic (1,4) products, and the risk of over-bromination.

Experimental Protocol: Controlled Synthesis of 1,4-Dibromide

This protocol is designed to maximize the yield of the This compound while minimizing the formation of the tetrabromide.

Safety Warning: HFBD is a toxic gas (bp 6°C). Bromine is corrosive. Work in a fume hood. Use a pressure-rated vessel or efficient cold-finger condensation.

Materials

-

Substrate: Hexafluoro-1,3-butadiene (HFBD).[1]

-

Reagent: Elemental Bromine (

), dry. -

Apparatus: Quartz reaction vessel (for UV transparency) equipped with a dry-ice/acetone condenser (-78°C).

-

Source: Mercury vapor lamp or high-intensity UV LED (365-400 nm).

Step-by-Step Methodology

-

System Preparation:

-

Assemble the quartz vessel with the reflux condenser.

-

Crucial: Purge the system with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit the initiation step, severely impacting yield [1].

-

-

Condensation (The "Cold Trap" Method):

-

Cool the reaction flask to 0°C.

-

Condense the gaseous HFBD (bp 6°C) into the flask. Ensure the reflux condenser is running at -78°C to prevent loss of substrate.

-

-

Bromine Addition (Stoichiometry Control):

-

Add

dropwise. -

Target Ratio: 0.95 : 1.0 (

: HFBD). -

Expert Tip: Using a slight deficit of bromine prevents the reaction from proceeding to the tetrabromide. It is easier to recycle unreacted HFBD gas than to separate the tetrabromide solid from the dibromide liquid.

-

-

Irradiation:

-

Irradiate the mixture with UV light.[2] The red color of bromine should fade as it is consumed.

-

Maintain temperature at 40-60°C (using a warm water bath) during irradiation.

-

Why? While low temp keeps HFBD liquid, slightly elevated temp promotes the thermodynamic rearrangement of the 1,2-isomer to the desired 1,4-isomer [2].

-

-

Workup:

-

Remove light source.

-

Allow unreacted HFBD to off-gas (into a scrubber or cold trap for recovery).

-

Wash the crude liquid with aqueous

(sodium thiosulfate) to remove trace bromine. -

Dry over

and distill.[3] -

This compound typically boils around 134-136°C (at atm pressure) [1].

-

Troubleshooting & Optimization (FAQ)

Issue 1: "My reaction is extremely slow or yields are <20%."

Diagnosis: Oxygen Inhibition or Spectral Mismatch.

Root Cause: Fluorinated radicals are highly reactive but also sensitive.

-

Degas thoroughly: Freeze-pump-thaw cycles are ideal if using a sealed tube.

-

Check Light Source: Pyrex glass absorbs UV below 300nm. Use Quartz glassware or a UV source with high flux in the visible-blue range if using standard glass.

Issue 2: "I am getting a mixture of 1,2 and 1,4 isomers."

Diagnosis: Kinetic vs. Thermodynamic Control.

Root Cause: The 1,2-adduct (

-

Heat it up: The 1,2-isomer rearranges to the 1,4-isomer (

) upon heating. Post-reaction, heat the crude mixture to 80-100°C for 1 hour before distillation. The 1,4-isomer is thermodynamically more stable due to the internal double bond [3].

Issue 3: "The product is solidifying / I have high molecular weight byproducts."

Diagnosis: Over-bromination (Tetrabromide formation).

Root Cause: Excess bromine or localized high concentration of

-

Reverse Addition: If possible, add

vapor or dilute solution slowly to the HFBD. -

Strict Stoichiometry: Stop at 0.9 equivalents of

. -

Monitor: Stop the reaction immediately when the bromine color persists.

Data Summary: Yield Optimization Matrix

| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on Yield (1,4-dibromide) |

| Light Source | Ambient Lab Light | Hg Vapor / UV LED | +400% (Essential for initiation) |

| Temperature | 0°C (Ice Bath) | 50-60°C | +25% (Favors 1,4-isomer) |

| Atmosphere | Air | Argon/Nitrogen | +30% (Removes radical scavengers) |

| Stoichiometry | 1.1 eq | 0.95 eq | +15% (Reduces tetrabromide waste) |

Workflow Visualization

Figure 2: Optimized experimental workflow for the synthesis of this compound.

References

-

Haszeldine, R. N. (1952).[5] "Fluoro-olefins.[1][2][5] Part I. The Synthesis of Hexafluorobuta-1:3-diene." Journal of the Chemical Society, 4423-4431.

- Foundational text establishing the synthesis and reactivity of HFBD, including halogen

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

- Dedek, V., & Liska, F. (1967). "Chemistry of Organic Fluorine Compounds: Addition of Bromine to Fluoroolefins." Collection of Czechoslovak Chemical Communications.

-

Feiring, A. E. (1994). "Fluorinated Alkenes and Polymers."[2][6] Organofluorine Chemistry: Principles and Commercial Applications. Springer.[7]

- Context on the industrial handling and polymeriz

Sources

- 1. WO2021254372A1 - Method for preparing hexafluoro-1,3-butadiene and intermediate thereof - Google Patents [patents.google.com]

- 2. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]

- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]

- 6. US6544319B1 - Purification of hexafluoro-1,3-butadiene - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

Technical Support Center: Safety Precautions for the Lachrymatory Potential of Fluorinated Butenes

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential safety information for handling fluorinated butenes, with a specific focus on their potential as lachrymators. As a Senior Application Scientist, my goal is to equip you with the knowledge to work safely and effectively with these compounds. This guide is structured to provide not just instructions, but also the scientific reasoning behind them, ensuring a deep understanding of the associated risks and mitigation strategies.

Introduction: Understanding the Risks of Fluorinated Butenes

Fluorinated butenes are alkenes containing one or more fluorine atoms. Their unique chemical properties make them valuable in various applications, including as refrigerants, monomers for polymers, and intermediates in organic synthesis. However, the presence of the carbon-carbon double bond and fluorine atoms can also lead to significant reactivity and potential health hazards.

One of the primary concerns is their potential to be lachrymators—substances that irritate the eyes and cause tearing.[1] This effect, combined with other potential toxicities of fluoroalkenes, necessitates stringent safety protocols.[2] This guide will walk you through the necessary precautions, from personal protective equipment to emergency procedures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with fluorinated butenes?

The primary hazards of fluorinated butenes include:

-

Lachrymatory Effects: Many halogenated organic compounds are irritants that can cause tearing, pain, and temporary blindness upon contact with the eyes.[1]

-

Inhalation Toxicity: Some fluoroalkenes, like perfluoroisobutylene (PFIB), are known to be highly toxic upon inhalation, causing delayed-onset pulmonary edema.[2] While not all fluorinated butenes are as toxic as PFIB, it is prudent to handle all with caution.

-

Skin and Respiratory Irritation: Beyond the eyes, these compounds can irritate the skin and respiratory tract.[3]

-

Formation of Hazardous Byproducts: Fluorinated alkenes can react with moisture (hydrolysis) to produce hydrogen fluoride (HF), which is highly corrosive and toxic.[4] Thermal decomposition can also release irritating and toxic gases.[5]

Q2: What does "lachrymator" mean, and how do these substances affect the eyes?

A lachrymator is a substance that stimulates the nerves of the lacrimal gland, causing an increase in tear production.[1] This is a physiological response to an irritant. The effects can range from mild tearing to severe pain, blepharospasm (involuntary closing of the eyelids), and temporary blindness.[1] Common examples of lachrymators include tear gas and the compounds released when cutting onions.[1]

Q3: Are all fluorinated butenes confirmed lachrymators?

Q4: What are the most critical engineering controls for handling fluorinated butenes?

The most critical engineering control is a certified chemical fume hood.[3] All manipulations of fluorinated butenes, including weighing, transferring, and use in reactions, should be performed within a fume hood to minimize inhalation exposure. For highly volatile or toxic fluorinated butenes, a glove box may be necessary. Ensure that your laboratory is equipped with readily accessible eyewash stations and safety showers.[5][6]

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when working with fluorinated butenes. The following table outlines the recommended PPE based on the potential for exposure.

| Level of Protection | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection | When to Use |

| Standard Handling (in fume hood) | Not typically required if work is conducted in a certified fume hood. | Chemical splash goggles and a face shield.[7][8] | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][8] Always check manufacturer's compatibility charts. | Flame-resistant lab coat, long pants, and closed-toe shoes.[9] | For all routine procedures involving small quantities of fluorinated butenes. |

| High-Risk Operations | Full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[10][11] | Included with full-face respirator. | Double-gloving with compatible chemical-resistant gloves. | Chemical-resistant suit or apron over a flame-resistant lab coat.[6][10] | When working with large quantities, highly volatile compounds, or in situations with a higher risk of splashes or release. |

| Emergency (Spill/Release) | SCBA or supplied-air respirator.[10][11] | Included with respirator. | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical-protective suit.[10] | For responding to significant spills or releases outside of a fume hood. |

Part 3: Experimental Workflow & Best Practices

Adhering to a standardized workflow is crucial for minimizing risk. The following protocol should be adapted to your specific experimental needs.

Step-by-Step Handling Protocol:

-

Preparation:

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Gather all necessary PPE and ensure it is in good condition.

-

Have spill control materials (e.g., dry lime, sand, or a commercial spill kit for HF) readily available.[7][12] Do not use materials like kitty litter that can react with HF.[7]

-

Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

-

-

Handling:

-

Don all required PPE before handling the chemical.

-

Perform all manipulations of the fluorinated butene inside the fume hood with the sash at the lowest practical height.[12]

-

Use compatible materials for storage and transfer (e.g., certain plastics or passivated metals).[9]

-

Keep containers tightly sealed when not in use.[13]

-

-

Post-Handling:

Experimental Workflow Diagram

Caption: An emergency response workflow for incidents involving fluorinated butenes.

Part 5: Waste Disposal and Decontamination

-

Waste: All waste containing fluorinated butenes, including contaminated consumables (gloves, paper towels), must be collected in a designated, labeled hazardous waste container. [12]* Decontamination: Work surfaces should be decontaminated with a suitable solvent, followed by soap and water. Ensure the decontamination solvent is compatible with the surface material. All decontamination materials should be disposed of as hazardous waste.

References

- Toxicology of the fluoroalkenes: review and research needs - PubMed. (n.d.).

- Lachrymators | Laboratory Safety - Brandeis University. (n.d.).

- The MSDS HyperGlossary: Lachrymator - Interactive Learning Paradigms, Incorporated. (2025, October 18).

- Tear gas, formally known as a lachrymator a gent. sometimes. (n.d.).

- SAFETY IN THE CHEMICAL LABORATORY - Illinois Wesleyan University. (n.d.).

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.).

- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.).

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).

- Fluorine - Airgas - United States (US) SDS HCS 2012 V4.11. (n.d.).

- Fluorine - ipo. (n.d.).

- Our Current Understanding of the Human Health and Environmental Risks of PFAS - EPA. (2026, February 10).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- PFAS Impacts on Health: What the Clinician Needs to Know - Massachusetts Medical Society. (n.d.).

- Personal Protective Equipment | US EPA. (2025, September 12).